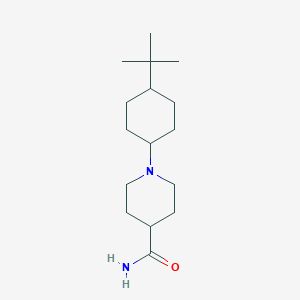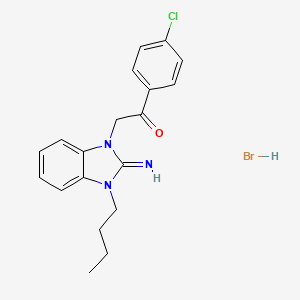![molecular formula C30H24N2O6 B5160761 4,4'-bis[(2-methylbenzoyl)amino]-3,3'-biphenyldicarboxylic acid](/img/structure/B5160761.png)
4,4'-bis[(2-methylbenzoyl)amino]-3,3'-biphenyldicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'4,4'-bis[(2-methylbenzoyl)amino]-3,3'-biphenyldicarboxylic acid' is a chemical compound that has gained significant attention in scientific research. It is commonly known as 'MDBP' and has been used in various fields such as material science, nanotechnology, and biomedical research. MDBP has shown promising results in these fields, making it an essential compound for further research.
科学的研究の応用
MDBP has been widely used in material science and nanotechnology due to its unique properties such as high thermal stability, solubility, and fluorescence. It has been used as a building block for the synthesis of various materials such as polymers, dendrimers, and nanoparticles. MDBP has also been used in biomedical research as a fluorescent probe for imaging and sensing applications. It has shown promising results in detecting cancer cells and other diseases.
作用機序
MDBP has a unique structure that allows it to interact with various biological molecules such as DNA, proteins, and enzymes. It has been shown to bind to DNA and inhibit its replication, making it a potential anticancer agent. MDBP has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
MDBP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. MDBP has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent. It has been shown to have anti-inflammatory effects and can reduce the production of cytokines, which are involved in the inflammatory response.
実験室実験の利点と制限
MDBP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has unique properties such as solubility and fluorescence, making it a useful tool for imaging and sensing applications. However, MDBP has some limitations as well. It is relatively expensive compared to other compounds, and its toxicity levels have not been extensively studied.
将来の方向性
MDBP has shown promising results in various fields, and there are several future directions for its research. It can be further explored as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Its interaction with biological molecules such as DNA and enzymes can be further studied to understand its mechanism of action. MDBP can also be used as a building block for the synthesis of new materials with unique properties. Overall, MDBP has significant potential for further research in various fields.
Conclusion:
In conclusion, '4,4'-bis[(2-methylbenzoyl)amino]-3,3'-biphenyldicarboxylic acid' or MDBP is a unique compound that has gained significant attention in scientific research. It has been used in various fields such as material science, nanotechnology, and biomedical research. MDBP has shown promising results in these fields, making it an essential compound for further research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. MDBP has significant potential for further research in various fields, and its unique properties make it a useful tool for imaging and sensing applications.
合成法
MDBP can be synthesized by using a one-pot reaction of 2-methylbenzoyl chloride, 4-aminobenzoic acid, and 4,4'-biphenyldicarboxylic acid in the presence of a base such as triethylamine. The reaction yields a white crystalline powder, which can be purified by recrystallization. The purity of MDBP can be confirmed by using analytical techniques such as NMR, IR, and mass spectrometry.
特性
IUPAC Name |
5-[3-carboxy-4-[(2-methylbenzoyl)amino]phenyl]-2-[(2-methylbenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O6/c1-17-7-3-5-9-21(17)27(33)31-25-13-11-19(15-23(25)29(35)36)20-12-14-26(24(16-20)30(37)38)32-28(34)22-10-6-4-8-18(22)2/h3-16H,1-2H3,(H,31,33)(H,32,34)(H,35,36)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPFYICGVSUMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4C)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorophenyl)-5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5160678.png)
![N-isopropyl-2-{4-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B5160685.png)
![N-ethyl-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5160689.png)
![N-[4-(butyrylamino)-2-methylphenyl]benzamide](/img/structure/B5160699.png)
![1-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)pyrrolidine](/img/structure/B5160700.png)

![ethyl 1-{[(2,4-dimethylphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5160715.png)

![3-(2-methoxyphenyl)-N-[2-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5160740.png)
![3-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5160742.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B5160749.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1-piperidinyl)acetamide](/img/structure/B5160753.png)
![1-(3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrochloride](/img/structure/B5160763.png)
![(3'R*,4'R*)-1'-[2-(difluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5160768.png)